molecular formula C25H24N2OS2 B431412 2-(benzylsulfanyl)-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 383372-48-3

2-(benzylsulfanyl)-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B431412
CAS No.: 383372-48-3
M. Wt: 432.6g/mol
InChI Key: LCOVDALSHIHZFD-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzothiolo[2,3-d]pyrimidin-4-one core, substituted with benzylsulfanyl, methyl, and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzothiolo[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors to form the benzothiolo[2,3-d]pyrimidin-4-one core. Commonly used reagents include sulfur sources and cyclization agents.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol precursor.

    Substitution with Methyl and Methylphenyl Groups:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, converting it to a hydroxyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. This reaction can be facilitated by using strong nucleophiles like thiolates or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

  • 2-Benzylsulfanyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one : This compound lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
  • 2-Benzylsulfanyl-5-methyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one : This compound has a phenyl group instead of a methylphenyl group, which may influence its interactions with molecular targets.
  • 2-Benzylsulfanyl-5-methyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one : The presence of a chloro substituent can alter the compound’s electronic properties and reactivity.

The uniqueness of 2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

383372-48-3

Molecular Formula

C25H24N2OS2

Molecular Weight

432.6g/mol

IUPAC Name

2-benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H24N2OS2/c1-16-11-13-19(14-12-16)27-24(28)22-21-17(2)7-6-10-20(21)30-23(22)26-25(27)29-15-18-8-4-3-5-9-18/h3-5,8-9,11-14,17H,6-7,10,15H2,1-2H3

InChI Key

LCOVDALSHIHZFD-UHFFFAOYSA-N

SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)C)SCC5=CC=CC=C5

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)C)SCC5=CC=CC=C5

Origin of Product

United States

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